molecular formula C16H19NO B8412590 3-(3-Methoxyphenyl)-1-phenylpropylamine

3-(3-Methoxyphenyl)-1-phenylpropylamine

Cat. No. B8412590
M. Wt: 241.33 g/mol
InChI Key: VMWFSSDJMRVJFL-UHFFFAOYSA-N
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Patent
US06358985B1

Procedure details

A solution of the product from Step B (1.08 g, 3.7 mmol) in 30 mL of EtOH containing Pd/C (10%, 100 mg) was stirred at ambient temperature under 1 Atm. of H2 for 20 hours. The reaction mixture was filtered to provide the title product as a clear colorless oil which was sufficiently pure for use in the next step.
Name
product
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)=[N+]=[N-]>CCO.[Pd]>[CH3:14][O:13][C:9]1[CH:8]=[C:7]([CH2:6][CH2:5][CH:4]([NH2:1])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
product
Quantity
1.08 g
Type
reactant
Smiles
N(=[N+]=[N-])C(CCC1=CC(=CC=C1)OC)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature under 1 Atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCC(C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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